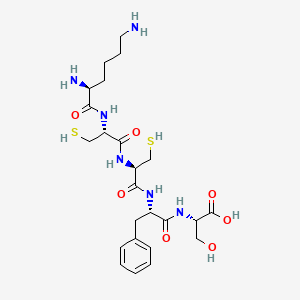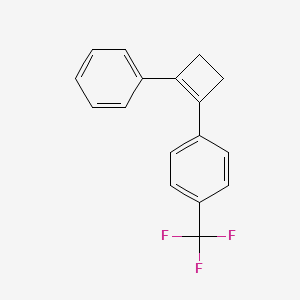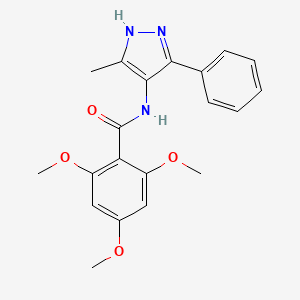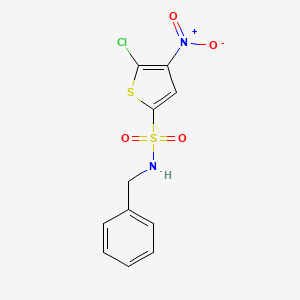![molecular formula C15H12O2S B12603323 Azuleno[1,2-b]thiophene-4,8-dione, 6-(1-methylethyl)- CAS No. 647845-20-3](/img/structure/B12603323.png)
Azuleno[1,2-b]thiophene-4,8-dione, 6-(1-methylethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Azuleno[1,2-b]thiophene-4,8-dione, 6-(1-methylethyl)- is a heterocyclic compound that features a fused ring system combining azulene and thiophene structures
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of azuleno[1,2-b]thiophene-4,8-dione, 6-(1-methylethyl)- typically involves the cycloaddition of azulenylalkynes with elemental sulfur. This reaction affords the corresponding azuleno[1,2-b]thiophenes in moderate to good yields . Another method includes the decarboxylation of an azuleno[1,2-b]thiophene derivative with an ester function, achieved by treatment with 100% phosphoric acid .
Industrial Production Methods
While specific industrial production methods for azuleno[1,2-b]thiophene-4,8-dione, 6-(1-methylethyl)- are not well-documented, the general approach would involve scaling up the synthetic routes mentioned above. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques.
化学反应分析
Types of Reactions
Azuleno[1,2-b]thiophene-4,8-dione, 6-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the azulene and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the ring system.
科学研究应用
Azuleno[1,2-b]thiophene-4,8-dione, 6-(1-methylethyl)- has several scientific research applications:
Medicine: Explored for its potential use in drug development due to its unique structural features and biological activities.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
作用机制
The mechanism of action of azuleno[1,2-b]thiophene-4,8-dione, 6-(1-methylethyl)- involves its interaction with molecular targets and pathways within biological systems. The compound’s unique electronic properties allow it to interact with specific enzymes and receptors, potentially modulating their activity. Detailed studies on its molecular targets and pathways are ongoing, with a focus on understanding its effects at the molecular level.
相似化合物的比较
Similar Compounds
Azuleno[2,1-b]thiophene: Another fused ring system with similar electronic properties.
Azuleno[2,1,8-ija]azulene: A compound with extended conjugation and unique optical properties.
Uniqueness
Azuleno[1,2-b]thiophene-4,8-dione, 6-(1-methylethyl)- is unique due to its specific ring fusion and the presence of the isopropyl group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
647845-20-3 |
|---|---|
分子式 |
C15H12O2S |
分子量 |
256.3 g/mol |
IUPAC 名称 |
6-propan-2-ylazuleno[3,2-b]thiophene-4,8-dione |
InChI |
InChI=1S/C15H12O2S/c1-8(2)9-5-10(16)7-13-12(6-9)14(17)11-3-4-18-15(11)13/h3-8H,1-2H3 |
InChI 键 |
FTGIXZQWQAYBCM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC(=O)C=C2C(=C1)C(=O)C3=C2SC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzene, 1,1'-[(4-methoxyphenyl)methylene]bis[2-methoxy-5-methyl-](/img/structure/B12603241.png)
![N-{2-[(Propan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12603247.png)

![5,15-Bis(3,5-di-tert-butylphenyl)-10-(4-methylphenyl)-20-{4-[(trimethylsilyl)ethynyl]phenyl}porphyrin](/img/structure/B12603276.png)

![Trimethyl{3-[1-(thiophen-2-yl)cyclohexyl]cyclopenta-2,4-dien-1-yl}silane](/img/structure/B12603280.png)
![1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}azepan-2-one](/img/structure/B12603284.png)
![2,3,7,7-Tetramethylbicyclo[2.2.1]heptane-2,3-diol](/img/structure/B12603295.png)

![2H-Pyran, 2-[(2-chloro-2-propen-1-yl)oxy]tetrahydro-](/img/structure/B12603303.png)


![4-[4,4-Bis(4-chlorophenyl)-3-butenyl]anisole](/img/structure/B12603316.png)
![3-Azabicyclo[3.1.0]hexane, 3-(2-methoxyethyl)-1-(4-methylphenyl)-](/img/structure/B12603320.png)
